methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Medicinal Chemistry Chemical Biology Screening Library Design

Address the gap in 4-aryl-3-sulfamoyl-thiophene-2-carboxylate screening libraries. This compound, with its unique substitution pattern (Tanimoto ≤0.92), enables controlled positional isomer profiling against its para-methyl analog. • Purity: ≥90% (HPLC). • MW: 401.5 g/mol, XLogP3: 4.7, TPSA: 109 Ų. • Application: Diversity-oriented screening, matched-pair SAR, leukotriene antagonist or β-lactamase inhibitor probe.

Molecular Formula C20H19NO4S2
Molecular Weight 401.5 g/mol
CAS No. 941978-42-3
Cat. No. B6495089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS941978-42-3
Molecular FormulaC20H19NO4S2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC
InChIInChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3
InChIKeyRSIWVNQKVWRUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 941978-42-3: Sulfamoyl-Thiophene Scaffold Overview


Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS 941978-42-3) is a fully substituted thiophene derivative (C20H19NO4S2; MW 401.5 g/mol) , containing a methyl ester at the 2-position, a 4-methylphenyl group at the 4-position, and a (3-methylphenyl)sulfamoyl moiety at the 3-position [1]. It belongs to the sulfamoyl-thiophene carboxylate class, a scaffold historically explored in patent literature for leukotriene antagonism [2]. The compound is commercially available through screening libraries (e.g., Life Chemicals F3222-0390) at ≥90% purity [3].

1 Structural uniqueness supports diversity-oriented screening library augmentation
2 Matched-pair SAR potential with close analog (meta vs para N-phenyl isomer)
3 Sulfamoyl-thiophene scaffold with class-level enzyme inhibition precedent

CAS 941978-42-3: Analog Substitution Risk


Even within the narrow sulfamoyl-thiophene carboxylate class, substitution of methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate with a close analog carries substantial risk of altered biological and physicochemical profiles. The compound's specific substitution pattern—a 4-(4-methylphenyl) group on the thiophene ring and a 3-methylphenyl substituent on the sulfamoyl nitrogen—is not replicated in any commercially cataloged analog with publicly available comparative data [1]. Variations in the position of the methyl group on the sulfamoyl phenyl ring (e.g., 4-methylphenyl vs. 3-methylphenyl) are known to impact target binding in structurally related sulfonamide chemotypes [2]. Furthermore, the compound's computed physicochemical properties (XLogP3 = 4.7, Topological Polar Surface Area = 109 Ų) place it in a distinct drug-likeness space compared to simpler sulfamoyl-thiophene analogs lacking the 4-aryl substituent [1]. Generic substitution without experimental validation would introduce an unquantified risk that the desired pharmacological or chemical property profile is not maintained.

4-(4-Methylphenyl)-3-[(3-methylphenyl)sulfamoyl] substitution
Closest analog (ChemDiv G225-0410) has para-methyl; meta position may shift electronic/steric profile at sulfamoyl terminus
Fully substituted thiophene with 4-aryl group
Simpler sulfamoyl-thiophenes lacking the 4-aryl substituent exhibit lower lipophilicity and distinct drug-likeness space
≥90% purity screening grade
Analog lot or supplier grade changes may introduce impurity profiles not present in the reference compound

CAS 941978-42-3: Quantitative Differentiation Evidence


Structural Uniqueness in Cataloged Chemical Space

A substructure search of the PubChem database reveals that methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CID 16832131) is structurally unique among reported sulfamoyl-thiophene carboxylates. It is the only compound bearing the combination of a 4-(4-methylphenyl) substituent on the thiophene core and a 3-methylphenyl group on the sulfamoyl nitrogen. The closest structurally cataloged analog is methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (ChemDiv G225-0410), which differs solely in the position of the methyl substituent on the sulfamoyl phenyl ring (meta vs. para) . This single positional change alters the compound's electronic and steric profile at the sulfamoyl terminus, a region critical for target recognition in sulfonamide-based inhibitors [1]. No head-to-head biological comparison of these two compounds has been published.

Structural Uniqueness
Reported
Tanimoto 0.92
Supports diversity-based library selection
No head-to-head bioactivity comparison published
Medicinal Chemistry Chemical Biology Screening Library Design

Physicochemical Differentiation from Simpler Analogs

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 4.7) and larger molecular weight (401.5 g/mol) compared to simpler sulfamoyl-thiophene carboxylate analogs lacking the 4-aryl substituent, such as methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (MW = 311.4 g/mol, XLogP3 ~2.5) [1]. This difference of ~90 Da in molecular weight and ~2.2 log units in lipophilicity places the target compound in a distinct property space that may favor membrane permeability and target engagement in intracellular or lipophilic binding pockets, while potentially reducing aqueous solubility [1].

Lipophilicity Shift
Class-level
XLogP3 4.7 vs ~2.5 (simpler analog)
Favors lipophilic target engagement studies
Computed values; solubility trade-off may apply
Drug-likeness ADME Prediction Physicochemical Profiling

Sulfamoyl-Thiophenes as Privileged Enzyme Inhibitor Scaffolds

While no direct bioactivity data is available for the target compound, the sulfamoyl-thiophene carboxylate scaffold has demonstrated validated activity in multiple enzyme inhibition contexts. Patent EP0406614A1 explicitly claims sulfamoyl-thiophenes with substituted aryl groups as leukotriene antagonists, with preferred compounds showing IC50 values in the nanomolar range in guinea pig trachea contraction assays [1]. Separately, 3-(phenylsulfamoyl)thiophene-2-carboxylic acid derivatives have been crystallographically characterized as non-covalent inhibitors of AmpC β-lactamase (Ki = 26 μM for the lead compound 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid) [2]. The target compound's structural features—particularly the sulfamoyl NH group capable of hydrogen bonding and the electron-withdrawing methyl ester—are consistent with the pharmacophore requirements for these target classes, though experimental confirmation is entirely absent [3].

Enzyme Inhibition Precedent
Data to verify
No direct bioactivity data
Scaffold active in leukotriene/β-lactamase contexts
Activity must be confirmed experimentally
Enzyme Inhibition Leukotriene Antagonism β-Lactamase Inhibition

CAS 941978-42-3: Recommended Application Scenarios


Diversity Screening Library Augmentation

The compound's demonstrated structural uniqueness relative to all commercially cataloged sulfamoyl-thiophene carboxylates (Tanimoto similarity ≤ 0.92 to the nearest analog) makes it a rational choice for augmenting diversity-oriented screening libraries [1]. Procurement of this compound fills a specific void in the chemical space defined by 4-aryl-3-sulfamoyl-thiophene-2-carboxylates, a region not adequately sampled by existing screening collections [1].

SAR Exploration of N-Aryl Substituent Effects

Because the closest analog, methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (ChemDiv G225-0410), differs only in the position of the methyl group on the sulfamoyl N-phenyl ring (meta vs. para), paired procurement of both compounds enables a controlled exploration of positional isomer effects on target binding, selectivity, and physicochemical properties [1]. This matched-pair analysis is a well-established strategy in medicinal chemistry for probing subtle electronic and steric contributions to bioactivity .

Focused Library for Leukotriene Antagonist / β-Lactamase Screening

Drawing on class-level evidence that sulfamoyl-thiophene carboxylate scaffolds exhibit activity as leukotriene antagonists (patented) and as AmpC β-lactamase inhibitors (crystallographically validated), this compound is a structurally reasonable inclusion in focused libraries targeting these enzyme classes [2][3]. However, users must recognize that the specific substitution pattern of CAS 941978-42-3 has not been experimentally validated in either target context, and its activity must be confirmed through primary screening.

Probe for Lipophilic Binding Pockets

With a computed XLogP3 of 4.7, the compound occupies the upper range of lipophilicity for the sulfamoyl-thiophene class [1]. This property profile renders it potentially suitable as a probe for targets with deep, lipophilic binding pockets (e.g., nuclear receptors, certain GPCRs, or intracellular enzymes), where simpler, less lipophilic analogs may exhibit insufficient membrane partitioning or target engagement [1]. Procurement for this application should be accompanied by solubility and permeability measurements.

Application
Selection Property
Validation Focus
Diversity Screening Library Augmentation
Structural uniqueness relative to nearest cataloged analog
Confirm complementarity to existing screening collections
SAR Exploration of N-Aryl Substituent Effects
Positional isomer (meta vs para) for matched-pair analysis
Validate binding/selectivity differences in target assays
Focused Enzyme Inhibitor Library (Leukotriene / β-Lactamase)
Scaffold with class-level inhibitory precedent
Confirm target-specific activity and selectivity
Probe for Lipophilic Binding Pockets
High computed lipophilicity for membrane partitioning
Measure solubility and permeability in relevant models
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